molecular formula C6H2BrIS2 B13135093 2-Bromo-5-iodo-thieno[3,2-b]thiophene

2-Bromo-5-iodo-thieno[3,2-b]thiophene

Cat. No.: B13135093
M. Wt: 345.0 g/mol
InChI Key: MXCJYLAAMMDMAL-UHFFFAOYSA-N
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Description

2-bromo-5-iodothieno[3,2-b]thiophene is a heterocyclic compound that belongs to the family of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound 2-bromo-5-iodothieno[3,2-b]thiophene is characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively, on the thieno[3,2-b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-iodothieno[3,2-b]thiophene typically involves the bromination and iodination of thieno[3,2-b]thiophene. One common method is the sequential halogenation approach:

    Bromination: Thieno[3,2-b]thiophene is first brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under mild conditions.

    Iodination: The brominated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) or silver(I) oxide (Ag2O).

Industrial Production Methods

Industrial production of 2-bromo-5-iodothieno[3,2-b]thiophene may involve similar halogenation steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-iodothieno[3,2-b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings to form more complex molecules.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents like organolithium or Grignard reagents are commonly used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

    Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups.

Scientific Research Applications

2-bromo-5-iodothieno[3,2-b]thiophene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

    Materials Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with applications in solar cells and sensors.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It can be used as a scaffold for drug development.

    Chemical Biology: It is used in the design of molecular probes and bioactive molecules for studying biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-bromo-5-iodothieno[3,2-b]thiophene depends on its specific application. In organic electronics, its high resonance energy, electrophilic reactivity, and π-electron density contribute to its performance in electronic devices. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-chlorothieno[3,2-b]thiophene
  • 2-bromo-5-fluorothieno[3,2-b]thiophene
  • 2-bromo-5-methylthieno[3,2-b]thiophene

Uniqueness

2-bromo-5-iodothieno[3,2-b]thiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s reactivity in various synthetic applications. Additionally, the iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s behavior in electronic and biological systems.

Properties

Molecular Formula

C6H2BrIS2

Molecular Weight

345.0 g/mol

IUPAC Name

2-bromo-5-iodothieno[3,2-b]thiophene

InChI

InChI=1S/C6H2BrIS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H

InChI Key

MXCJYLAAMMDMAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)I)Br

Origin of Product

United States

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